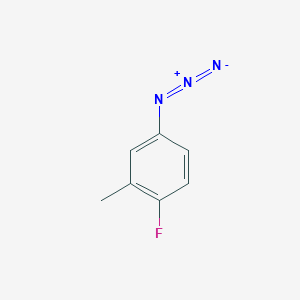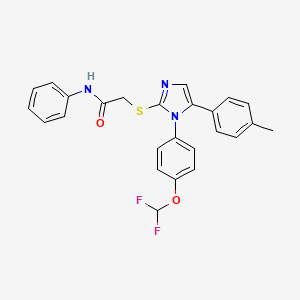
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a difluoromethoxy group attached to a phenyl ring, a p-tolyl group (a methyl-substituted phenyl group), an imidazole ring (a five-membered ring containing two nitrogen atoms), and a thioacetamide group (an acetyl group attached to a sulfur atom) .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar functional groups are often synthesized through methods such as Williamson etherification or C-C coupling reactions for the introduction of aryl groups like the tolyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the imidazole ring and phenyl rings would contribute to the aromaticity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the imidazole ring could potentially participate in nucleophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Characterization
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide and related compounds have been synthesized and characterized in several studies. These compounds are synthesized through various chemical reactions, involving intermediates such as ω-bromoacetoacetanilides, thiourea/phenyl thioureas, and chloroacetamides. These processes have been optimized to achieve high yields and have been characterized by spectral and analytical methods to confirm their structures (Janardhan et al., 2014).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of these compounds. They have been evaluated for their in vitro antibacterial, antifungal, and antioxidant activities, showing specificity towards Gram-positive species with promising antimicrobial and moderate antioxidant activity (M. V., H. M. Revankar, & M. Kulkarni, 2015). Notably, p-Tolyl and m-chlorophenyl substituents have exhibited the lowest minimum inhibitory concentration values, indicating their potent antimicrobial efficacy.
Anticancer Activities
The anticancer activities of these compounds have also been a subject of interest. By testing against a panel of 60 different human tumor cell lines derived from various neoplastic cancer types, certain derivatives have shown reasonable anticancer activity, particularly against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012). These findings suggest potential therapeutic applications in cancer treatment.
Antioxidant Properties
The antioxidant properties of these compounds have been investigated, with some studies focusing on their efficacy against oxidative stress-related conditions. By using techniques like DPPH radical scavenging method, certain derivatives have been shown to possess good antioxidant activity (Suresh Dhakhda, Malay J. Bhatt, & J. Bhatt, 2021). This indicates their potential in preventing or treating diseases associated with oxidative damage.
Chemical Properties and pKa Determination
The chemical properties, including acidity constants (pKa values), have been determined for various derivatives through UV spectroscopic studies. These studies have provided insights into the compounds' chemical behavior and potential applications in drug formulation (M. Duran & M. Canbaz, 2013).
Propriétés
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c1-17-7-9-18(10-8-17)22-15-28-25(33-16-23(31)29-19-5-3-2-4-6-19)30(22)20-11-13-21(14-12-20)32-24(26)27/h2-15,24H,16H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFRNZYPBHGSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2948543.png)
![3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2948547.png)
![ethyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2948549.png)
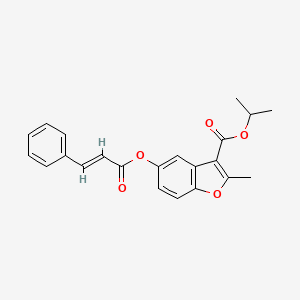
![3-Cyclobutyl-6-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2948551.png)

![(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2948555.png)
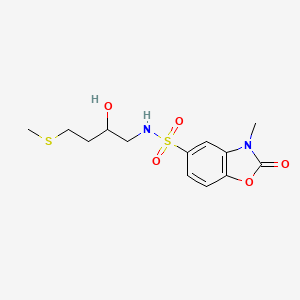
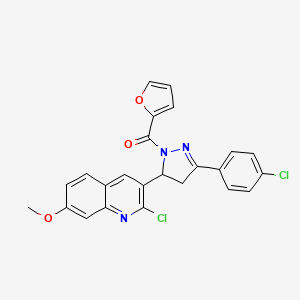
![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2948561.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2948562.png)
